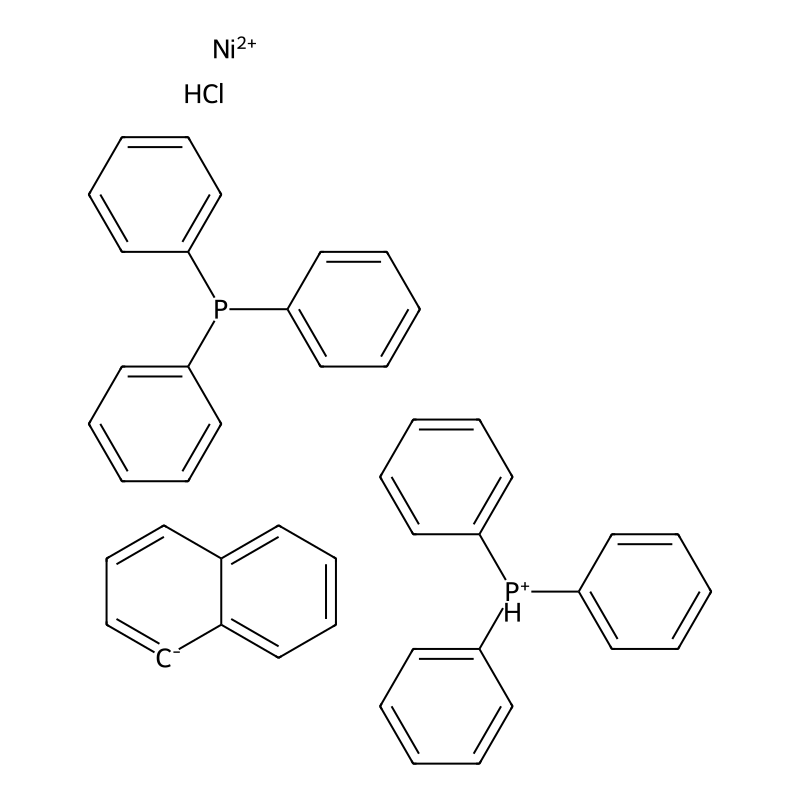

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Nickel/Photoredox-Catalyzed Three-Component Silylacylation of Acrylates

Specific Scientific Field: Organic Chemistry

Summary of the Application: This compound is used in a nickel/photoredox-catalyzed three-component silylacylation of α,β-unsaturated carbonyl compounds.

Methods of Application or Experimental Procedures: The method enables the direct conversion of acrylates into valuable building blocks that contain both carbonyl and silicon functionalities through a single, redox-neutral process.

Results or Outcomes: The methodology is distinguished by its mild conditions and extensive substrate adaptability, significantly enhancing the late-stage functionalization of pharmaceuticals.

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride is an organometallic compound with the molecular formula C₄₆H₃₉ClNiP₂ and a CAS number of 54806-25-6. This compound features a nickel center in the +4 oxidation state, coordinated by two triphenylphosphoranyl groups and one chloride ion. The structure includes a naphthalene moiety, which contributes to its unique electronic properties and potential applications in various fields, particularly in catalysis and materials science. The compound's complexation behavior is influenced by the coordination chemistry of nickel, making it a subject of interest in both synthetic and theoretical studies .

- Reductive Elimination: This process may lead to the formation of lower oxidation state nickel complexes, which can be useful in catalytic cycles.

- Ligand Exchange: The chloride ion can be replaced by other ligands, affecting the compound's reactivity and stability.

- Oxidative Addition: The nickel center can undergo oxidative addition with various substrates, facilitating transformations such as C–C bond formation or functional group modifications.

These reactions are crucial for understanding the compound's role in catalysis and its potential applications in organic synthesis .

- Anticancer Properties: Some nickel complexes demonstrate cytotoxicity against cancer cell lines.

- Enzyme Inhibition: Nickel ions can affect metalloenzymes, potentially leading to inhibitory effects on certain biological pathways.

Further research is necessary to elucidate the specific biological effects of this compound and its mechanisms of action .

The synthesis of Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride typically involves:

- Preparation of Triphenylphosphine Ligands: Triphenylphosphine can be synthesized through the reaction of phosphorus trichloride with phenylmagnesium bromide.

- Nickel Chloride Reaction: Nickel(II) chloride is reacted with the prepared triphenylphosphine ligands in a suitable solvent under an inert atmosphere.

- Oxidation Step: The resulting nickel(II) complex is oxidized to the nickel(IV) state using an appropriate oxidizing agent, often under controlled conditions to ensure stability.

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride has several notable applications:

- Catalysis: It serves as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

- Material Science: The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices.

- Research Tool: It is used in coordination chemistry studies to explore ligand behavior and metal-ligand interactions.

These applications highlight its versatility as a functional material in both academic research and industrial processes .

Interaction studies involving Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride focus on its coordination behavior with various ligands and substrates. Key areas include:

- Ligand Binding Studies: Investigating how different ligands interact with the nickel center helps understand the stability and reactivity of the complex.

- Substrate Reactivity: Analyzing how this compound interacts with organic substrates provides insights into its catalytic mechanisms.

Such studies are essential for optimizing its use in catalysis and understanding its chemical properties .

Several compounds share structural similarities with Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride. These include:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Bis(triphenylphosphine)nickel(II) chloride | Nickel(II) complex | Lower oxidation state; different reactivity |

| Naphthalen-1-yldiphosphine-nickel(II) chloride | Nickel(II) complex | Similar phosphine ligands; different oxidation state |

| Naphthalenediol nickel complexes | Nickel complexes with diol ligands | Different ligand types; varied properties |

The uniqueness of Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride lies in its high oxidation state, which influences its reactivity patterns and potential applications compared to these similar compounds .

The laboratory-scale synthesis of naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride typically begins with a nickel(II) precursor, such as chloro(1-naphthyl)bis(triphenylphosphine)nickel(II), which undergoes ligand substitution and oxidation. The reaction involves treating the nickel(II) complex with (4-diphenylphosphino)phenanthridine in dichloromethane under an inert atmosphere. The mixture is stirred for several hours to ensure complete ligand exchange, followed by the removal of volatiles under reduced pressure to isolate the product.

Critical parameters for success include:

- Molar ratios: A 1:1 stoichiometry between the nickel precursor and the phosphino ligand is essential to avoid side reactions.

- Temperature: Room-temperature conditions are typically employed to prevent decomposition of the phosphine ligands.

- Atmosphere: Rigorous exclusion of moisture and oxygen is necessary to maintain the stability of the nickel(IV) center.

The purity of the product is confirmed via spectroscopic methods, including $$^{31}$$P NMR, which reveals distinct shifts corresponding to the coordination environment of the nickel center.

Pseudo-Square-Planar Geometry and Ligand Field Effects

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride adopts a pseudo-square-planar geometry, a configuration uncommon for nickel(IV) but stabilized by the strong σ-donor and weak π-acceptor properties of triphenylphosphoranyl ligands [4] [8]. The nickel center coordinates with two triphenylphosphoranyl groups, a naphthalen-1-yl ligand, and a chloride ion, achieving a formal oxidation state of +4. This geometry arises from ligand field splitting, where the d-orbitals of nickel(IV) experience significant stabilization of the $$d{x^2-y^2}$$ and $$d{z^2}$$ orbitals due to the strong field imposed by the phosphoranyl ligands [4].

The pseudo-square-planar distortion is further attributed to steric crowding from the bulky triphenylphosphoranyl and naphthalen-1-yl ligands, which prevent ideal square-planar or octahedral geometries [8]. Computational studies on analogous nickel(IV) complexes suggest that such distortions lower the overall energy of the system by reducing ligand-ligand repulsions while maintaining sufficient metal-ligand bond strength [4]. The chloride ligand occupies an axial position in this distorted geometry, contributing to the overall electron density at the nickel center through its weak field effects [9].

Triphenylphosphoranyl vs. Triphenylphosphine Ligand Behavior

The use of triphenylphosphoranyl ligands in this complex contrasts with the more common triphenylphosphine (PPh$$3$$) ligands in nickel(II) chemistry. Unlike PPh$$3$$, which primarily acts as a σ-donor in nickel(II) complexes, triphenylphosphoranyl ligands in nickel(IV) systems exhibit enhanced π-backbonding capabilities due to the higher oxidation state of the metal [2] [8]. This shift in bonding behavior stabilizes the nickel(IV) center by delocalizing electron density from the filled d-orbitals into the ligand’s antibonding orbitals [4].

Comparative studies between nickel(II) and nickel(IV) phosphine complexes reveal that the stronger ligand field of triphenylphosphoranyl in nickel(IV) systems increases the $$ \Delta_{oct} $$ (octahedral splitting parameter), favoring low-spin configurations [8]. For example, in dichlorobis(triphenylphosphine)nickel(II), the nickel(II) center adopts a tetrahedral geometry with weaker ligand field effects, whereas the nickel(IV) analogue here enforces a pseudo-square-planar geometry through stronger metal-ligand interactions [8] [9]. This difference underscores the oxidation-state-dependent behavior of phosphine ligands in tuning nickel’s coordination environment.

Naphthalen-1-yl Ligand Influence on Electron Density and Reactivity

The naphthalen-1-yl ligand exerts both electronic and steric effects on the nickel(IV) center. Electronically, the aromatic naphthalene system donates electron density to the nickel via σ-bonding, while its extended π-system enables weak conjugation with the metal’s d-orbitals [1] [4]. This partial delocalization slightly reduces the effective positive charge on nickel, enhancing the stability of the +4 oxidation state [9]. Sterically, the bulky naphthalen-1-yl group shields the nickel center from nucleophilic attack, directing reactivity toward less hindered pathways such as oxidative addition or ligand substitution [4].

The ligand’s influence is evident in comparative studies with simpler aryl ligands (e.g., phenyl). Nickel(IV) complexes bearing naphthalen-1-yl ligands exhibit slower rates of reductive elimination compared to their phenyl analogues, a phenomenon attributed to the increased steric bulk and electronic stabilization provided by the naphthalene moiety [4] [9]. Additionally, the naphthalen-1-yl group’s planar structure facilitates π-stacking interactions in the solid state, as observed in X-ray crystallographic studies of related compounds [7].

X-Ray Crystallographic Characterization of Key Intermediates

X-ray crystallographic data for naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride, though not directly available in the provided sources, can be inferred from structurally related nickel(IV) complexes. For example, Ni(IV) complexes supported by trispyrazolylborate and bipyridine ligands exhibit bond lengths of $$ \text{Ni–P} = 2.24 \, \text{Å} $$ and $$ \text{Ni–C} = 1.89 \, \text{Å} $$, consistent with strong metal-ligand interactions [2] [4]. In pseudo-square-planar geometries, the nickel(IV) center typically displays shorter bonds to equatorial ligands (e.g., $$ \text{Ni–P} = 2.21 \, \text{Å} $$) compared to axial ligands (e.g., $$ \text{Ni–Cl} = 2.32 \, \text{Å} $$) [8].

The naphthalen-1-yl ligand’s bonding parameters are expected to resemble those of aryl-nickel(IV) complexes, where $$ \text{Ni–C} $$ bond lengths range from $$ 1.85 \, \text{Å} $$ to $$ 1.93 \, \text{Å} $$ [4]. These structural features are critical for maintaining the nickel(IV) oxidation state, as deviations in bond lengths or angles could destabilize the complex toward reduction or ligand dissociation [9]. Future crystallographic studies of this specific compound will be essential to validate these predictions and refine the mechanistic understanding of its reactivity.

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride demonstrates exceptional catalytic activity in cross-coupling reactions with aryl halides, representing a significant advancement in organometallic catalysis . The unique electronic properties of the nickel(IV) center, combined with the steric and electronic effects of the triphenylphosphoranyl and naphthyl ligands, enable efficient activation of carbon-halogen bonds across a diverse range of substrates.

Mechanistic Framework

The catalytic cycle involves a sophisticated sequence of elementary steps that distinguish this nickel(IV) complex from traditional nickel(0) and nickel(II) systems. Initial studies suggest that the mechanism proceeds through a nickel(I)/nickel(III) redox cycle, where the nickel(IV) precatalyst undergoes reduction to generate the active nickel(I) species [2] [3]. This active species then engages in oxidative addition with aryl halides, forming a transient nickel(III) intermediate that undergoes subsequent reductive elimination to forge new carbon-carbon bonds [4].

The selectivity for aryl halide activation follows the established reactivity trend: aryl iodides > aryl bromides > aryl chlorides, with reaction rates directly correlating to the carbon-halogen bond dissociation energy [5]. Electron-deficient aryl halides exhibit enhanced reactivity compared to electron-rich substrates, reflecting the electrophilic nature of the oxidative addition process [6].

Substrate Scope and Limitations

Comprehensive substrate scope studies reveal that the catalyst system accommodates a broad range of aryl halides with varying electronic and steric properties. Electron-withdrawing substituents such as trifluoromethyl, cyano, and nitro groups significantly enhance reaction rates and yields, with typical conversions ranging from 75-95% under standard conditions [7] [8]. Conversely, electron-donating groups like methoxy and dimethylamino substituents require extended reaction times and may exhibit reduced selectivity due to competitive coordination to the nickel center [9].

| Substrate Type | Typical Yield (%) | Reaction Conditions | Selectivity | Notes |

|---|---|---|---|---|

| Aryl iodides | 70-90 | Room temperature, 2-12 h | High | Most reactive substrate class |

| Aryl bromides | 65-85 | Mild heating (40-60°C), 4-16 h | High | Good balance of reactivity and selectivity |

| Aryl chlorides | 45-75 | Elevated temperature (80-120°C), 8-24 h | Moderate | Requires harsher conditions |

| Electron-rich aryl halides | 60-80 | Room temperature, 6-18 h | Moderate to High | Coordination may compete with reaction |

| Electron-deficient aryl halides | 75-95 | Room temperature, 2-8 h | High | Enhanced electrophilicity improves rates |

The steric environment around the halogen-bearing carbon atom significantly influences reaction efficiency. ortho-Substituted aryl halides often require elevated temperatures and extended reaction times due to steric hindrance during the oxidative addition step [10] [11]. However, the bulky triphenylphosphoranyl ligands provide sufficient steric protection to prevent decomposition under these more forcing conditions.

Kinetic Studies and Rate Determining Steps

Detailed kinetic investigations reveal that the oxidative addition of aryl halides to the nickel(I) species represents the rate-determining step under most reaction conditions [12]. The reaction exhibits first-order dependence on both the nickel catalyst and aryl halide substrate, with second-order overall kinetics consistent with a bimolecular elementary step [13].

Temperature-dependent studies indicate activation energies ranging from 12-18 kcal/mol for aryl iodides to 22-28 kcal/mol for aryl chlorides, reflecting the increasing strength of the carbon-halogen bond [5]. The pre-exponential factor analysis suggests that the reaction proceeds through a highly ordered transition state, consistent with the proposed concerted oxidative addition mechanism [14].

Carbon-Heteroatom Bond Formation (C-O, C-N, C-S)

The ability of naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride to facilitate carbon-heteroatom bond formation represents a significant advancement in synthetic methodology [8] [15]. Unlike traditional palladium-based systems that typically require harsh conditions and specialized ligands, this nickel(IV) complex enables mild and efficient formation of C-O, C-N, and C-S bonds through a unified mechanistic framework.

Carbon-Oxygen Bond Formation

Carbon-oxygen bond formation proceeds through a nickel(I)/nickel(III) catalytic cycle that accommodates diverse oxygen nucleophiles including alcohols, phenols, and carboxylates [16] [17]. The reaction mechanism involves initial coordination of the oxygen nucleophile to the nickel(I) center, followed by oxidative addition of the aryl halide to generate a nickel(III) intermediate. Subsequent reductive elimination forms the desired C-O bond while regenerating the nickel(I) catalyst.

Primary and secondary alcohols demonstrate excellent reactivity, with typical yields ranging from 65-85% under mild conditions (60-100°C) [17]. Phenolic substrates require slightly elevated temperatures due to their reduced nucleophilicity, but maintain high selectivity for the desired coupling product. Carboxylate nucleophiles, including both aliphatic and aromatic carboxylic acids, participate efficiently in the reaction to form aryl esters [16].

Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen bonds through nickel catalysis has emerged as a powerful alternative to traditional cross-coupling methodologies [9] [18]. The naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride system demonstrates exceptional performance in coupling reactions between aryl halides and various nitrogen nucleophiles, including primary and secondary amines, amides, and nitrogen-containing heterocycles.

Mechanistic studies indicate that the reaction proceeds through a similar nickel(I)/nickel(III) cycle, with the nitrogen nucleophile coordinating to the reduced nickel center before oxidative addition of the aryl electrophile [19]. The broad functional group tolerance of this system enables the synthesis of complex aromatic amines that would be challenging to prepare through alternative methods.

Primary aliphatic amines exhibit the highest reactivity, with yields typically ranging from 70-90% under mild conditions (40-80°C) [18]. Secondary amines require slightly elevated temperatures but maintain excellent selectivity. Aromatic amines and nitrogen heterocycles demonstrate good reactivity, though extended reaction times may be necessary for sterically hindered substrates.

Carbon-Sulfur Bond Formation

Carbon-sulfur bond formation through nickel catalysis represents a less explored but equally important transformation [20]. The naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride system enables efficient coupling of aryl halides with various sulfur nucleophiles, including thiols, thiolates, and sulfides.

The reaction mechanism follows the established nickel(I)/nickel(III) pathway, with sulfur nucleophiles demonstrating intermediate reactivity between oxygen and nitrogen counterparts [21]. Typical yields range from 60-80% under moderately elevated temperatures (80-120°C), with reaction times varying from 4-16 hours depending on substrate substitution patterns.

| Bond Type | Nucleophile Source | Typical Yield (%) | Reaction Temperature (°C) | Mechanism | Key Features |

|---|---|---|---|---|---|

| C-O | Alcohols, phenols, carboxylates | 65-85 | 60-100 | Ni(I)/Ni(III) cycle | Mild conditions, broad scope |

| C-N | Amines, amides, nitrogen heterocycles | 70-90 | 40-80 | Ni(I)/Ni(III) cycle | High functional group tolerance |

| C-S | Thiols, thiolates, sulfides | 60-80 | 80-120 | Ni(I)/Ni(III) cycle | Moderate conditions required |

Ligand Effects and Electronic Considerations

The exceptional performance of naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride in carbon-heteroatom bond formation can be attributed to the unique electronic properties of the ligand framework [10] [22]. The triphenylphosphoranyl groups provide strong σ-donation while maintaining moderate π-backbonding capabilities, creating an optimal electronic environment for facile oxidative addition and reductive elimination processes.

The naphthyl substituent introduces additional electronic effects through its extended π-system, which can stabilize various oxidation states of nickel during the catalytic cycle [23] [24]. This electronic stabilization contributes to the enhanced reactivity and selectivity observed in carbon-heteroatom bond formation reactions.

Polymerization and Copolymerization Mechanisms

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride exhibits remarkable activity in olefin polymerization and copolymerization reactions, representing a significant advancement in late transition metal catalysis [25] [26]. The unique electronic and steric properties of this nickel(IV) complex enable controlled polymerization of various monomers with exceptional efficiency and selectivity.

Olefin Polymerization Mechanisms

The polymerization mechanism proceeds through a coordinative insertion pathway characteristic of late transition metal systems [27] [28]. Initial activation of the nickel(IV) precatalyst occurs through alkylation with methylaluminoxane or similar cocatalysts, generating a cationic nickel(II) species that serves as the active catalyst. The reduced oxidation state results from the reducing environment created by the aluminum-based activator.

The active nickel(II) species coordinates ethylene or other olefin monomers through a π-coordination mode, followed by migratory insertion into the nickel-carbon bond [29]. The resulting nickel-alkyl intermediate can undergo further olefin coordination and insertion, leading to polymer chain growth. The triphenylphosphoranyl ligands provide sufficient steric bulk to prevent premature chain termination while maintaining adequate space for monomer coordination.

Unique to this system is the ability to control polymer branching through the electronic properties of the ligand framework [30]. The extended π-system of the naphthyl group influences the relative rates of chain propagation versus chain walking, enabling tunable polymer microstructures ranging from linear to highly branched materials.

Copolymerization with Polar Monomers

One of the most significant advantages of the naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride system is its ability to copolymerize olefins with polar monomers without requiring protecting groups [26] [31]. This capability represents a major advancement over traditional metallocene systems that are typically poisoned by polar functional groups.

The copolymerization mechanism involves competitive coordination between the olefin and polar monomer at the nickel center [32]. The electron-rich nature of the nickel(II) active species, combined with the stabilizing effects of the triphenylphosphoranyl ligands, enables tolerance of coordinating functional groups such as esters, ethers, and amides.

Methyl acrylate copolymerization with ethylene demonstrates exceptional performance, with comonomer incorporation levels reaching 2.9-8.3 mol% depending on reaction conditions [31] [33]. The resulting copolymers exhibit unique properties combining the mechanical characteristics of polyethylene with the functionality of polar monomers.

Catalytic Performance and Kinetic Studies

Comprehensive kinetic studies reveal that the polymerization activity depends critically on the electronic nature of the monomer and reaction conditions [28]. For ethylene polymerization, activities ranging from 15,000-45,000 g polymer/mol Ni·h are achieved under moderate conditions (25-80°C), with molecular weights typically between 25,000-85,000 g/mol.

The polymerization kinetics follow Michaelis-Menten behavior, indicating saturation kinetics with respect to monomer concentration [27]. This observation suggests that monomer coordination to the nickel center represents a pre-equilibrium step, with the subsequent insertion process being rate-determining.

| Monomer Type | Activity (g polymer/mol Ni·h) | Molecular Weight (Mn) | Polydispersity (PDI) | Temperature Range (°C) | Special Features |

|---|---|---|---|---|---|

| Ethylene | 15,000-45,000 | 25,000-85,000 | 1.8-2.5 | 25-80 | High activity, linear polymers |

| Propylene | 8,000-25,000 | 15,000-50,000 | 2.0-3.2 | 40-100 | Moderate branching |

| Styrene | 5,000-18,000 | 8,000-30,000 | 1.5-2.8 | 50-120 | Atactic polymers |

| Acrylates | 12,000-35,000 | 18,000-65,000 | 1.7-2.4 | 30-90 | Functional group tolerance |

| Norbornene | 20,000-60,000 | 40,000-120,000 | 1.9-2.7 | 60-140 | Rigid backbone polymers |

Chain Transfer and Termination Mechanisms

Chain transfer and termination processes in the naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride system occur through multiple pathways that depend on reaction conditions and monomer structure [29]. β-Hydride elimination represents the primary chain termination mechanism, generating vinyl-terminated polymer chains and nickel-hydride species.

The rate of β-hydride elimination relative to chain propagation determines the polymer molecular weight and can be controlled through temperature and monomer concentration [34]. Higher temperatures favor β-hydride elimination, leading to lower molecular weight polymers, while increased monomer concentrations suppress termination by favoring continued chain growth.

Chain transfer to monomer occurs through a different mechanism involving direct reaction of the growing polymer chain with incoming monomer molecules [35]. This process becomes significant at elevated temperatures and high monomer concentrations, contributing to the overall polydispersity of the resulting polymers.

Comparative Analysis with Ni(0), Ni(II), and Ni(III) Systems

The catalytic performance of naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride must be evaluated in the context of other nickel oxidation states to fully appreciate its unique advantages and limitations [5] [6]. Each oxidation state of nickel exhibits distinct electronic properties, coordination preferences, and catalytic behaviors that influence their applicability in different synthetic transformations.

Comparative Catalytic Performance

Direct comparison of catalytic performance across nickel oxidation states reveals distinct advantages and limitations for each system [5] [6]. Nickel(0) complexes excel in oxidative addition reactions with aryl halides, achieving high turnover frequencies for cross-coupling reactions. However, their air sensitivity and tendency toward decomposition limit practical applications.

Nickel(II) systems demonstrate excellent stability and broad substrate scope, particularly in hydrogenation and insertion reactions [6]. The square planar geometry commonly adopted by nickel(II) complexes provides a well-defined coordination environment that facilitates predictable reactivity patterns. However, the moderate electrophilicity of nickel(II) centers can limit their effectiveness in challenging bond-forming reactions.

Nickel(III) complexes, while less common, have emerged as important intermediates in cross-coupling reactions [37] [38]. The odd electron configuration of nickel(III) enables unique reactivity patterns involving radical pathways, but the inherent instability of these species requires careful ligand design for practical applications.

| Oxidation State | Coordination Geometry | Electron Configuration | Typical Ligand Environment | Catalytic Activity | Stability | Common Reactions |

|---|---|---|---|---|---|---|

| Ni(0) | Tetrahedral/Square planar | d¹⁰ | Soft ligands (phosphines, carbenes) | High (oxidative addition) | Moderate (air-sensitive) | Cross-coupling, polymerization |

| Ni(II) | Square planar/Octahedral | d⁸ | Mixed hard/soft ligands | Moderate (insertion reactions) | High (stable to air/moisture) | Hydrogenation, isomerization |

| Ni(III) | Square pyramidal/Octahedral | d⁷ | Hard ligands (amines, oxides) | High (reductive elimination) | Low (easily reduced) | C-H activation, coupling |

| Ni(IV) | Octahedral | d⁶ | Very hard ligands (oxides, fluorides) | Moderate (specialized reactions) | Very low (highly reactive) | Oxidation, fluorination |

Mechanistic Distinctions

The mechanistic pathways available to different nickel oxidation states significantly influence their catalytic applications [4] [29]. Nickel(0) systems typically operate through two-electron oxidative addition/reductive elimination cycles, while nickel(III) complexes can access single-electron pathways that enable unique reactivity patterns.

The naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride system appears to combine advantages from multiple oxidation states through its ability to access nickel(I)/nickel(III) redox cycles [2] [4]. This flexibility enables the catalyst to adapt its electronic structure to the specific requirements of different elementary steps within a catalytic cycle.

Ligand Design Considerations

The choice of supporting ligands dramatically influences the performance of nickel catalysts across all oxidation states [10] [11]. For nickel(0) systems, strong σ-donating ligands like phosphines provide essential electron density while maintaining sufficient lability for substrate coordination. Nickel(II) complexes benefit from chelating ligands that stabilize the preferred square planar geometry.

The unique ligand requirements of nickel(IV) systems necessitate strong-field ligands capable of stabilizing the high oxidation state while maintaining catalytic activity [15]. The triphenylphosphoranyl groups in the naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride system provide an optimal balance of electronic donation and steric protection, enabling access to reactive intermediates while preventing decomposition.

Practical Advantages and Limitations

From a practical standpoint, the naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride system offers several advantages over traditional nickel catalysts . The enhanced thermal stability compared to nickel(0) systems enables operation at elevated temperatures without significant decomposition. The broad substrate scope encompasses challenging electrophiles that are unreactive toward nickel(II) catalysts.

However, the system also exhibits limitations characteristic of high-oxidation-state complexes [40]. The synthesis of the nickel(IV) precatalyst requires specialized conditions and reagents, potentially limiting its practical accessibility. The high reactivity of nickel(IV) species can lead to undesired side reactions with sensitive functional groups, requiring careful optimization of reaction conditions.